N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride
Overview
Description
A3 HCl is an inhibitor of PKA, PKC, and casein kinase I and II, and MLCK.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, show promise in anticancer applications. For example, Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments, which demonstrated significant anti-cancer activity against various cancer cell lines, including human hepatocellular, breast, and colon cancer. These compounds were found to reduce cell proliferation and induce pro-apoptotic genes through the activation of p38 and ERK1/2 phosphorylation pathways (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibitors
Sulfonamides, including N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride, have been studied for their role as carbonic anhydrase inhibitors. Barboiu et al. (1999, 2000) synthesized derivatives that were effective inhibitors of carbonic anhydrase isozymes. These derivatives played an important role in aqueous humor secretion in the eye, indicating potential applications in treating conditions like glaucoma (Barboiu et al., 1999), (Barboiu et al., 2000).
Microbial Degradation of Sulfonamides
The degradation of sulfonamides like N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride by microbial action has been studied. Ricken et al. (2013) identified metabolites formed during the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp., revealing an unusual pathway of ipso-hydroxylation followed by fragmentation. This study contributes to understanding the environmental impact and potential removal strategies of such compounds (Ricken et al., 2013).
properties
IUPAC Name |
N-(2-aminoethyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S.ClH/c13-11-5-1-4-10-9(11)3-2-6-12(10)18(16,17)15-8-7-14;/h1-6,15H,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGIWCLJAQLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017465 | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
CAS RN |
78957-85-4 | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Aminoethyl)-5-chloronaphthalene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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